molecular formula C15H18O2 B10827124 Tetriprofen CAS No. 28268-44-2

Tetriprofen

Cat. No.: B10827124
CAS No.: 28268-44-2
M. Wt: 230.30 g/mol
InChI Key: CVBPQTZKZQWEFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tetriprofen is a novel nonsteroidal anti-inflammatory drug (NSAID) candidate designed for research applications. It functions as a potent and selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme, thereby reducing the synthesis of prostaglandins involved in inflammatory processes. This mechanism is of significant interest for investigating pathways of pain, fever, and inflammation in experimental models. The compound is provided for research use only (RUO) and is strictly intended for laboratory studies. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the product's safety data sheet (SDS) prior to use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

28268-44-2

Molecular Formula

C15H18O2

Molecular Weight

230.30 g/mol

IUPAC Name

2-[4-(cyclohexen-1-yl)phenyl]propanoic acid

InChI

InChI=1S/C15H18O2/c1-11(15(16)17)12-7-9-14(10-8-12)13-5-3-2-4-6-13/h5,7-11H,2-4,6H2,1H3,(H,16,17)

InChI Key

CVBPQTZKZQWEFX-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CCCCC2)C(=O)O

Origin of Product

United States

Synthetic Strategies and Chemical Modifications of Tetriprofen

Retrosynthetic Analysis of the Tetriprofen Core Structure

A retrosynthetic analysis of the this compound core structure suggests a convergent synthetic approach. The primary disconnection points are at the carboxylic acid moiety and the aryl/alkenyl substituent on the phenyl ring. This strategy allows for the late-stage introduction of diverse functionalities, facilitating the synthesis of a broad range of derivatives for structure-activity relationship studies. The core scaffold can be simplified to a readily available starting material, such as a substituted benzene (B151609) derivative, which can then be elaborated through a series of well-established chemical transformations.

Advanced Synthetic Methodologies for Aryl/Alkenyl Moiety Introduction

The introduction of the aryl or alkenyl moiety at a specific position on the this compound scaffold is a critical step that significantly influences its biological activity. While classical cross-coupling reactions have been employed, advanced methodologies offering greater selectivity and efficiency are increasingly favored.

Thianthrene (B1682798) S-Oxide Mediated para-Selective Arylation and Alkenylation

A particularly powerful method for the precise installation of aryl and alkenyl groups is the use of thianthrene S-oxide as a directing group. This strategy enables highly regioselective C-H functionalization, specifically at the para-position of a substituted aromatic ring, which is often challenging to achieve through other synthetic routes.

Reaction Conditions and Optimization

The success of the thianthrene S-oxide mediated functionalization hinges on carefully optimized reaction conditions. Key parameters that are typically fine-tuned include the choice of palladium catalyst, ligand, base, and solvent. For instance, a common catalyst system involves a palladium(II) salt, such as Pd(OAc)₂, in combination with a phosphine (B1218219) ligand. The selection of the base is also crucial for efficient catalysis, with inorganic bases like K₂CO₃ or organic bases such as triethylamine (B128534) often being employed. The reaction temperature and time are also critical variables that require optimization to maximize the yield and selectivity of the desired para-substituted product.

Mechanistic Investigations of Thianthrenation Processes

Mechanistic studies have provided valuable insights into the thianthrenation process. The reaction is believed to proceed through a concerted C-H activation/thianthrenation pathway. The thianthrene S-oxide reagent first coordinates to the palladium catalyst, followed by a C-H activation step at the para-position of the substrate. This is then followed by reductive elimination to afford the thianthrenated arene. Isotope effect studies and computational modeling have been instrumental in elucidating the finer details of this mechanistic manifold.

Scope and Limitations with Diverse Substrates

The thianthrene S-oxide mediated C-H functionalization has been shown to be applicable to a wide range of substrates, demonstrating its broad synthetic utility. However, the reaction is not without its limitations. Substrates with strong electron-withdrawing groups may exhibit lower reactivity, and steric hindrance around the target C-H bond can also impede the reaction. Furthermore, the presence of certain functional groups may be incompatible with the reaction conditions, necessitating the use of protecting groups.

Palladium-Catalyzed Cross-Coupling Reactions in this compound Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are widely employed in the synthesis of pharmaceuticals, including 2-arylpropanoic acids. jocpr.comresearchgate.net While specific literature detailing the synthesis of this compound via these methods is not extensively available, analogous strategies used for other profens can be applied.

The core structure of this compound features a phenylpropanoic acid moiety linked to a cyclohexene (B86901) ring. This structure can be retrosynthetically disconnected at the C-C bond between the phenyl and cyclohexenyl groups, suggesting that a Suzuki-Miyaura or a Heck reaction could be a key step in its synthesis.

Suzuki-Miyaura Coupling: This reaction typically involves the coupling of an aryl halide or triflate with an organoboron compound. For the synthesis of a this compound precursor, this could involve the reaction of a (4-bromophenyl)propanoic acid derivative with cyclohex-1-en-1-ylboronic acid or vice-versa.

Reactant A Reactant B Catalyst Ligand Base Solvent Product
4-BromophenylpropanoateCyclohex-1-en-1-ylboronic acidPd(OAc)₂SPhosK₃PO₄Toluene/H₂OThis compound ester
4-Boronophenylpropanoate1-Bromocyclohex-1-enePd(PPh₃)₄-Na₂CO₃DMEThis compound ester

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene. A plausible route to a this compound precursor could be the reaction of a 4-halophenylpropanoic acid ester with cyclohexene, although controlling the regioselectivity of the double bond formation in the product could be a challenge. mdpi.comnih.gov

Reactant A Reactant B Catalyst Base Solvent Product
Methyl 2-(4-bromophenyl)propanoateCyclohexenePd(OAc)₂Et₃NDMFMethyl 2-(4-(cyclohex-2-en-1-yl)phenyl)propanoate

Other Transition Metal-Catalyzed Syntheses

While palladium is the most common catalyst for such transformations, other transition metals like nickel, rhodium, and copper have also been utilized in the synthesis of related profens and could be applicable to this compound.

Nickel-Catalyzed Cross-Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. nih.gov Nickel-catalyzed cross-coupling reactions, such as the Kumada or Negishi coupling, could be employed to form the crucial C-C bond in the this compound scaffold. For instance, the coupling of a 4-halophenylpropanoic acid derivative with a cyclohexenyl Grignard or organozinc reagent could be a viable synthetic step. Recent research has explored nickel catalysis for the late-stage functionalization of NSAIDs, demonstrating its potential in modifying complex drug molecules. digitellinc.com

Rhodium-Catalyzed Reactions: Rhodium catalysts have been used in the asymmetric hydrogenation of unsaturated precursors to synthesize chiral profens. organic-chemistry.org For this compound, a rhodium-catalyzed reaction could potentially be used to introduce the cyclohexenyl moiety or to perform stereoselective transformations on the propanoic acid side chain.

Copper-Catalyzed Reactions: Copper-catalyzed cross-coupling reactions, such as the Ullmann condensation, are well-established for the formation of C-C and C-heteroatom bonds. While less common for the synthesis of profen backbones, copper catalysis could be explored for specific modifications of the this compound structure.

Derivatization and Analog Synthesis Strategies

The propanoic acid group is a key pharmacophore for many NSAIDs and a common site for modification to create prodrugs or alter the compound's pharmacokinetic properties. nih.gov Common derivatization strategies include:

Esterification: Conversion of the carboxylic acid to an ester can mask the acidic proton, potentially reducing gastric irritation and improving lipophilicity.

Amidation: Formation of amides with various amines can lead to a diverse library of analogs with altered biological activities.

Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol, which can then be further functionalized.

Starting Material Reagent Reaction Type Product
This compoundMethanol, H₂SO₄EsterificationMethyl tetriprofenate
This compoundSOCl₂, then AnilineAmidationN-Phenyltetriprofenamide
This compoundLiAlH₄Reduction2-(4-(cyclohexen-1-yl)phenyl)propan-1-ol

The cyclohexene and phenyl rings of this compound offer multiple sites for functionalization to explore structure-activity relationships.

Cyclohexene Moiety: The double bond in the cyclohexene ring is a reactive site for various transformations, including:

Epoxidation: Introduction of an epoxide ring can lead to diol derivatives upon ring-opening.

Diels-Alder Reaction: The cyclohexene can act as a dienophile in cycloaddition reactions to construct more complex polycyclic structures.

Allylic Functionalization: The allylic positions of the cyclohexene ring are susceptible to radical or transition metal-catalyzed functionalization.

Phenyl Moiety: The aromatic ring can be functionalized through electrophilic aromatic substitution or transition metal-catalyzed C-H activation. rsc.orgnih.gov Directed C-H functionalization, where a directing group guides a metal catalyst to a specific C-H bond, allows for regioselective introduction of substituents. The propanoic acid group itself can act as a directing group for ortho-functionalization.

The formation of salts is a common strategy to improve the solubility and bioavailability of acidic drugs like this compound. The sodium salt is typically prepared by reacting the carboxylic acid with a sodium base.

A general procedure for the synthesis of the sodium salt of a 2-arylpropanoic acid involves dissolving the acid in a suitable solvent, such as ethanol (B145695) or isopropanol, and treating it with a stoichiometric amount of sodium hydroxide (B78521) or sodium alkoxide. The resulting salt often precipitates from the solution and can be isolated by filtration.

Reactant Base Solvent Product
This compoundSodium HydroxideEthanolThis compound Sodium
This compoundSodium MethoxideMethanolThis compound Sodium

Late-Stage Functionalization Approaches for Complex Scaffolds

Late-stage functionalization (LSF) refers to the introduction of new functional groups into a complex molecule, such as a drug candidate, at a late stage of the synthesis. researchwithrutgers.comanu.edu.auscispace.com This approach is highly valuable for rapidly generating a library of analogs for structure-activity relationship studies without the need for de novo synthesis.

For a molecule like this compound, LSF could be applied to various positions. C-H activation strategies are particularly powerful for this purpose. For instance, palladium-catalyzed C-H activation could be used to introduce substituents onto the phenyl ring, guided by the propanoic acid moiety. rsc.orgnih.gov Furthermore, radical-based methods, often initiated by photoredox catalysis, can enable the functionalization of otherwise unreactive C-H bonds on both the phenyl and cyclohexene rings. nih.gov

The application of LSF to NSAIDs has been demonstrated, showcasing the potential to modify these established drug scaffolds to explore new chemical space and potentially discover new biological activities or improved pharmaceutical profiles. digitellinc.com

Stereochemical Aspects and Chiral Synthesis of Tetriprofen

Identification of Chiral Centers in the Tetriprofen Structure

A chiral center, or stereocenter, is typically a carbon atom that is bonded to four different groups. In the structure of this compound, the chiral center is the carbon atom in the propanoic acid moiety that is directly attached to the phenyl ring, a methyl group, a carboxyl group, and a hydrogen atom.

Chemical Structure of this compound

The chiral carbon is denoted by an asterisk ().*

The presence of this single chiral center means that this compound exists as a pair of enantiomers, designated as (R)-Tetriprofen and (S)-Tetriprofen. These enantiomers are non-superimposable mirror images of each other and will rotate plane-polarized light in opposite directions. While they share the same physical and chemical properties in an achiral environment, their interactions with chiral systems, such as biological receptors and enzymes, can differ significantly. For many profens, the (S)-enantiomer is responsible for the desired anti-inflammatory activity, while the (R)-enantiomer is often less active or may contribute to side effects viamedica.pl.

Enantioselective Synthesis Strategies for this compound

The synthesis of a single enantiomer of a chiral drug is a primary goal in pharmaceutical chemistry to produce safer and more effective medications. Enantioselective synthesis, also known as asymmetric synthesis, aims to produce a chiral compound in high enantiomeric excess. While specific studies detailing the enantioselective synthesis of this compound are not prevalent in the reviewed literature, general strategies employed for the synthesis of other 2-arylpropionic acids can be considered as applicable methodologies.

Chiral catalysis is a powerful tool for asymmetric synthesis, where a small amount of a chiral catalyst directs the formation of one enantiomer over the other. For the synthesis of profens, transition-metal catalysts with chiral ligands are often employed.

Commonly Used Chiral Catalysts for Profen Synthesis

Catalyst Type Chiral Ligand Example Reaction Type
Rhodium-based (R,R)-DIPAMP Asymmetric Hydrogenation
Ruthenium-based (R)-BINAP Asymmetric Hydrogenation

These catalytic systems are typically used in reactions such as the asymmetric hydrogenation of a prochiral α,β-unsaturated ester precursor or the asymmetric cross-coupling of a Grignard reagent with a vinyl halide. The choice of catalyst and reaction conditions is crucial for achieving high enantioselectivity.

Another established method for enantioselective synthesis involves the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule (the auxiliary) to the substrate to control the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered for reuse.

Examples of Chiral Auxiliaries in Asymmetric Synthesis

Chiral Auxiliary Type of Reaction Product
(R)- or (S)-Oxazolidinones Asymmetric alkylation Enantiomerically enriched carboxylic acids
(R)- or (S)-Camphorsultam Asymmetric alkylation Enantiomerically enriched carboxylic acids

In the context of this compound synthesis, a chiral auxiliary could be attached to an achiral precursor, followed by a diastereoselective reaction to introduce the chiral center. Subsequent removal of the auxiliary would yield the desired enantiomer of this compound.

Resolution Techniques for Racemic Mixtures

When a chiral compound is synthesized without chiral control, it results in a racemic mixture, which is a 50:50 mixture of both enantiomers. Resolution is the process of separating these enantiomers. Since enantiomers have identical physical properties, their separation requires the use of a chiral resolving agent or a chiral environment wikipedia.orgspcmc.ac.in.

One of the most common methods for the resolution of carboxylic acids like this compound is the formation of diastereomeric salts. This involves reacting the racemic acid with a single enantiomer of a chiral base. The resulting salts are diastereomers and have different physical properties, such as solubility, which allows for their separation by fractional crystallization wikipedia.orgspcmc.ac.in.

Common Chiral Resolving Agents for Carboxylic Acids

Chiral Base
(R)-(+)-α-Methylbenzylamine
(S)-(-)-α-Methylbenzylamine
Quinine
Brucine

After separation of the diastereomeric salts, the individual enantiomers of the carboxylic acid can be recovered by treatment with an acid to break the salt.

Stereoisomer Separation and Characterization Methodologies

The separation and analysis of stereoisomers are critical for determining the enantiomeric purity of a sample. High-performance liquid chromatography (HPLC) with a chiral stationary phase (CSP) is a widely used and effective technique for this purpose nih.govsemanticscholar.org. The CSP contains a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus their separation.

Types of Chiral Stationary Phases for HPLC

CSP Type Chiral Selector
Polysaccharide-based Cellulose or amylose derivatives
Pirkle-type π-acidic or π-basic aromatic rings
Protein-based Bovine serum albumin (BSA)

Another method for the separation of enantiomers is gas chromatography (GC) using a chiral capillary column. For characterization, chiroptical techniques such as polarimetry, which measures the rotation of plane-polarized light, and circular dichroism (CD) spectroscopy, which measures the differential absorption of left and right circularly polarized light, are employed to determine the absolute configuration and enantiomeric excess of the sample.

Computational Chemistry and Molecular Modeling of Tetriprofen

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure and Reactivity

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in modern computational chemistry for investigating the electronic structure of molecules. wikipedia.org DFT is a versatile method used to determine the properties of many-electron systems by focusing on the electron density, offering a balance of accuracy and computational cost. wikipedia.orgals-journal.com These calculations can predict molecular geometries, electronic properties, and spectroscopic data. als-journal.comsuperfri.org

A theoretical DFT study of Tetriprofen could be performed to optimize its molecular structure and analyze its electronic properties. Using a functional such as B3LYP with a 6-311++G(d,p) basis set, one could determine key quantum chemical parameters. als-journal.com This analysis would yield insights into the molecule's reactivity, stability, and the regions susceptible to electrophilic or nucleophilic attack. The molecular electrostatic potential (MEP) surface, for instance, would visually map the charge distribution, highlighting the negatively charged carboxylic acid group as a likely site for interaction. als-journal.com

Table 1: Hypothetical Quantum Chemical Parameters for this compound Calculated via DFT

Parameter Description Hypothetical Value/Observation
Optimized Geometry The lowest energy 3D arrangement of atoms. Bond lengths and angles would be determined for the stable conformer.
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability. A specific energy value (e.g., in eV) would indicate its potential to participate in charge-transfer interactions.
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability. A specific energy value (e.g., in eV) would be calculated.
HOMO-LUMO Gap The energy difference between HOMO and LUMO, indicating chemical reactivity and stability. A larger gap suggests higher stability and lower reactivity.

| Molecular Electrostatic Potential (MEP) | A 3D map of the charge distribution on the molecule's surface. | Would show negative potential (red) around the oxygen atoms of the carboxylic acid and positive potential (blue) around the acidic hydrogen. |

Conformational Analysis and Energy Landscapes

Conformational analysis is essential for understanding the behavior of flexible molecules by exploring the different spatial arrangements of atoms that result from rotation around single bonds. chemrxiv.org This process helps to identify the most stable, low-energy conformers and to construct a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. youtube.comyoutube.com

For this compound, a systematic conformational analysis would be critical due to the rotational freedom of the propanoic acid side chain relative to the phenyl ring and the flexibility of the cyclohexenyl ring. By systematically rotating key dihedral angles and calculating the energy of each resulting structure, a potential energy landscape could be generated. researchgate.net This landscape would reveal the global minimum energy conformation—the most probable structure of the molecule under given conditions—as well as other local minima that could be relevant for its biological activity.

Table 2: Illustrative Conformational Analysis Data for this compound

Conformer Dihedral Angle (Carboxylic Acid vs. Phenyl Ring) Relative Energy (kcal/mol) Population (%)
1 (Global Minimum) ~45° 0.00 75.2
2 (Local Minimum) ~135° 1.25 15.5

Molecular Dynamics Simulations for Dynamic Behavior

An MD simulation of this compound, typically in a solvated environment (e.g., a box of water molecules), would allow for the study of its dynamic behavior. nih.gov Such a simulation could track the movement of the cyclohexenyl and propanoic acid groups, revealing their preferred orientations and flexibility in an aqueous solution. This information is crucial for understanding how the molecule might adapt its shape upon approaching a biological target. Analysis of the simulation trajectory could include root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule. youtube.com

Table 3: Typical Parameters for a Molecular Dynamics Simulation of this compound

Parameter Description Example Setting
Force Field A set of parameters to calculate the potential energy of the system. GROMOS, AMBER, or CHARMM
Solvent Model The representation of the solvent. Explicit water model (e.g., SPC, TIP3P)
Simulation Time The duration of the simulation. 100 nanoseconds (ns)
Temperature The temperature at which the simulation is run. 300 K (approximating physiological temperature)
Pressure The pressure at which the simulation is run. 1 bar

| Ensemble | The statistical ensemble used (e.g., constant temperature and pressure). | NPT (Isothermal-isobaric) |

Quantitative Structure-Activity Relationship (QSAR) Studies (Theoretical Predictions for Chemical/Biochemical Properties)

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of compounds with their biological activity. wikipedia.org By using physicochemical properties or theoretical molecular descriptors, QSAR models can predict the activity of new or untested compounds, accelerating the drug discovery process. wikipedia.orgnih.gov

A QSAR study could be developed for a series of this compound analogs to predict their anti-inflammatory potency. This would involve calculating a range of molecular descriptors for each analog, such as lipophilicity (log P), electronic properties (e.g., Hammett constants), and steric parameters (e.g., Taft parameters). youtube.com These descriptors would then be used to build a regression model that links them to experimentally measured biological activity (e.g., IC₅₀ values for a specific enzyme). nih.gov The resulting QSAR equation could guide the design of new analogs with potentially enhanced activity.

Table 4: Example of a Hypothetical QSAR Model for this compound Analogs

Component Description
Dependent Variable Biological Activity (e.g., log(1/IC₅₀))
Independent Variables (Descriptors) cLogP (lipophilicity), Molar Refractivity (MR, steric), σ (electronic parameter)
Hypothetical QSAR Equation log(1/IC₅₀) = 0.5 * cLogP + 0.2 * MR - 1.1 * σ + 2.3

| Model Statistics | R² (coefficient of determination), Q² (cross-validated R²) would be calculated to assess the model's predictive power. |

Molecular Docking and Ligand-Protein Interaction Modeling (Theoretical Binding to Biomolecules)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govmdpi.com It is widely used to understand ligand-protein interactions at the molecular level and to estimate the strength of their binding, often expressed as a docking score or binding energy. nih.govnih.govresearchgate.net

To investigate its mechanism of action, this compound could be docked into the active sites of its likely biological targets, the cyclooxygenase enzymes (COX-1 and COX-2). This in silico experiment would predict the binding pose of this compound within the enzyme's active site and identify key interactions, such as hydrogen bonds with polar residues or hydrophobic interactions with nonpolar pockets. researchgate.netmdpi.com Comparing the docking scores and binding modes for COX-1 and COX-2 could provide a theoretical rationale for its selectivity and anti-inflammatory effect.

Table 5: Hypothetical Molecular Docking Results for this compound with COX Enzymes

Target Protein Binding Energy (kcal/mol) Key Interacting Residues Type of Interaction
COX-1 -7.8 Arg120, Tyr355 Hydrogen Bond, Salt Bridge
Val349, Leu531 Hydrophobic
COX-2 -8.5 Arg513, Tyr385 Hydrogen Bond, Salt Bridge

Virtual Screening and In Silico Identification of Analogs

Virtual screening is a computational method used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. researchgate.netnih.gov This can be done by assessing structural similarity to a known active ligand (ligand-based) or by docking compounds into the target's binding site (structure-based). nih.govyoutube.combiomedpharmajournal.org

A virtual screening campaign could be initiated to discover novel analogs of this compound. Using the 3D structure of this compound as a query (in a ligand-based search) or its docked conformation in a COX enzyme (in a structure-based search), large chemical databases could be screened. The top-ranking "hit" compounds, selected based on high similarity scores or favorable docking energies, would represent promising candidates for synthesis and further experimental testing as potentially new anti-inflammatory agents.

Table 6: Illustrative Virtual Screening Hits for this compound Analogs

Compound ID Screening Method Score (e.g., Tanimoto Similarity or Docking Score)
ZINC12345678 Ligand-Based (Shape Similarity) 0.92
CHEMBL987654 Structure-Based (Docking) -9.1 kcal/mol

Molecular Target Identification and Mechanistic Elucidation Studies in Vitro/biochemical Focus

Biochemical Pathway Analysis for Related Structural Classes

Tetriprofen belongs to the profen class of NSAIDs. The primary mechanism of action for this class is the inhibition of the cyclooxygenase (COX) enzymes, which are central to the inflammatory pathway. nih.goviucr.orgclinpgx.org These enzymes, with two main isoforms COX-1 and COX-2, are responsible for converting arachidonic acid into prostaglandin (B15479496) H2 (PGH2). clinpgx.orgnews-medical.netnih.gov PGH2 is a precursor molecule that is subsequently converted by various tissue-specific synthases into a range of prostanoids, including prostaglandins (B1171923) (PGE2, PGD2, PGF2α, PGI2) and thromboxane (B8750289) A2 (TxA2). clinpgx.orgnih.gov These prostanoids are key mediators of inflammation, pain, and fever. news-medical.netada.org

The therapeutic anti-inflammatory and analgesic effects of profens are largely attributed to the inhibition of the COX-2 isoform, which is typically induced at sites of inflammation. nih.gov Conversely, the inhibition of the constitutively expressed COX-1 isoform is associated with common side effects, such as gastrointestinal issues, as COX-1 is involved in maintaining the protective lining of the stomach. nih.govacs.org

Beyond the primary COX pathway, some profens have been shown to interact with other biochemical pathways. For instance, they can be incorporated into physiological lipid pathways through the formation of an acyl-CoA thioester, which may lead to the formation of hybrid triglycerides. nih.gov Additionally, some profens may influence the endocannabinoid system by binding to cannabinoid receptors or inhibiting the breakdown of the endocannabinoid anandamide. clinpgx.orgnih.gov

In Vitro Enzyme Inhibition Assays (e.g., cyclooxygenase enzymes, theoretical interaction)

The characterization of NSAIDs like this compound relies heavily on in vitro enzyme inhibition assays to determine their potency and selectivity for COX-1 and COX-2. springernature.comnih.gov These assays are crucial for early-stage drug discovery and for understanding the mechanism of inhibition. springernature.com A variety of methods are employed, including monitoring the consumption of oxygen during the COX reaction or using enzyme immunoassays and fluorometric techniques to measure prostaglandin production. jddtonline.info

The standard output of these assays is the IC50 value, which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. nih.gov For profens, these assays typically reveal a non-selective, reversible inhibition of both COX-1 and COX-2. clinpgx.org For example, the S-enantiomer of ibuprofen (B1674241), a well-known profen, demonstrates potent inhibitory activity against both COX-1 and COX-2 in vitro. clinpgx.org While no specific IC50 data for this compound is publicly available, it is theoretically expected to exhibit similar inhibitory characteristics against cyclooxygenase enzymes.

The interaction between an NSAID and a COX enzyme can be further detailed through kinetic studies. These analyses help to classify the mode of inhibition. NSAIDs exhibit several distinct kinetic behaviors nih.gov:

Competitive Inhibition: The inhibitor reversibly binds to the active site of the enzyme, competing with the substrate (arachidonic acid). Ibuprofen is a classic example of a competitive inhibitor. nih.gov

Time-Dependent Inhibition: The inhibitor binds to the enzyme in a way that can be slowly reversible or irreversible. This often involves a conformational change in the enzyme-inhibitor complex. iucr.org This category can be further divided into weak binding (e.g., naproxen) and tight binding (e.g., indomethacin). nih.gov

Covalent Inhibition: The inhibitor forms a permanent covalent bond with the enzyme. Aspirin is the primary example, as it irreversibly acetylates a serine residue in the active site of COX enzymes. acs.orgnih.gov

Based on its structure, this compound is anticipated to act as a reversible, competitive inhibitor, similar to ibuprofen. iucr.org However, without direct experimental evidence, this remains a theoretical classification.

Inhibition Mode Description Example NSAIDs
Competitive (Rapidly Reversible) Inhibitor competes with the substrate for the active site.Ibuprofen
Time-Dependent (Weak Binding) Slow, reversible binding, often with conformational changes.Naproxen, Oxicams
Time-Dependent (Tight Binding) Slow, tight, but noncovalent binding.Indomethacin, Flurbiprofen
Covalent (Irreversible) Inhibitor forms a permanent covalent bond with the enzyme.Aspirin

This table is based on kinetic behaviors of various NSAIDs as described in the literature. nih.goviucr.org Specific kinetic data for this compound is not available.

Protein-Ligand Interaction Methodologies (e.g., Fluorescence Spectroscopy, Isothermal Titration Calorimetry)

To understand the binding thermodynamics and kinetics of a drug to its protein target, various biophysical techniques are employed.

Fluorescence Spectroscopy: This technique can be used to study the binding of a ligand to a protein by monitoring changes in the protein's intrinsic fluorescence (typically from tryptophan residues) upon ligand binding. No specific fluorescence spectroscopy studies involving this compound have been documented.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of the binding affinity (Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction. ITC is a powerful tool for characterizing the thermodynamic forces driving the binding of NSAIDs to COX enzymes. There is no publicly available ITC data for this compound.

Cellular Assays for Investigating Sub-Cellular Mechanisms (e.g., Signal Transduction Pathway Modulation in Cell Lines)

Cell-based assays are critical for understanding how a compound affects cellular processes in a more physiologically relevant context than cell-free systems. For NSAIDs, these assays can confirm COX inhibition by measuring the reduction of prostaglandin levels in cells stimulated with inflammatory agents. mdpi.com Furthermore, NSAIDs have been shown to modulate various signaling pathways, sometimes independently of their COX-inhibitory effects. nih.govnih.gov For example, some NSAIDs can affect pathways involving nuclear factor kappa B (NF-κB), a key regulator of inflammation, or the Wnt/β-catenin pathway. mdpi.com Specific studies on the effects of this compound on these or other signal transduction pathways have not been reported.

The interaction of NSAIDs with cellular pathways can lead to changes in gene and protein expression. Studies have shown that NSAIDs can alter the expression of a wide range of genes involved in processes like apoptosis, cell proliferation, and cell-cell communication. aacrjournals.org For example, some NSAIDs can suppress the expression of pro-inflammatory cytokines like TNF-alpha and various interleukins in monocytic cell lines. nih.gov In other instances, NSAIDs have been found to induce the expression of stress-response genes, such as NAG-1 (NSAID-activated gene). nih.gov The specific effects of this compound on gene and protein expression in any cell culture model have not been documented in the scientific literature.

Research on this compound Utilizing Complex In Vitro Models Remains Undocumented in Publicly Available Literature

Despite the growing adoption of sophisticated in vitro systems for mechanistic studies in drug development, a thorough review of scientific literature and patent databases reveals no specific research on the chemical compound this compound using complex in vitro models such as organ-on-a-chip or 3D cell culture systems.

Organ-on-a-chip and 3D cell culture technologies are increasingly utilized to provide more physiologically relevant insights into the mechanisms of action of therapeutic compounds. These advanced models aim to bridge the gap between traditional 2D cell cultures and in vivo animal studies. However, searches for studies investigating this compound, a hydratropic acid derivative with anti-inflammatory properties, within these advanced platforms have not yielded any specific results. ncats.io

Publicly accessible information on this compound is largely limited to its chemical properties, patents, and its classification as an anti-inflammatory agent. ncats.ionih.gov While some patents mentioning this compound also discuss drug formulations in "spheroid" shapes for controlled release, this pertains to the physical form of the drug's administration and not to the use of 3D cell culture spheroids for in vitro mechanistic or efficacy studies. justia.comgoogle.comgoogleapis.com

The mechanism of action for similar nonsteroidal anti-inflammatory drugs (NSAIDs) often involves the inhibition of cyclooxygenase (COX) enzymes. drugbank.com In vitro assays to determine COX inhibition are well-established, but there is no indication in the available literature that such assays for this compound have been conducted using organ-on-a-chip or complex 3D cell culture models.

Analytical Characterization Techniques for Tetriprofen and Its Derivatives

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental for determining the chemical structure of Tetriprofen and its related compounds. They probe the interaction of molecules with electromagnetic radiation, providing unique fingerprints based on their atomic and electronic configurations.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for structural elucidation in organic chemistry, offering detailed information about the connectivity and environment of atomic nuclei, particularly hydrogen (¹H) and carbon (¹³C) emerypharma.comazooptics.comresearchgate.netnih.govslideshare.net.

¹H NMR Spectroscopy: This technique provides information on the number, type, and environment of hydrogen atoms within the this compound molecule. Chemical shifts (δ) indicate the electronic environment, multiplicity (splitting patterns) reveals neighboring protons through spin-spin coupling, and integration of peak areas quantifies the relative number of protons in each environment emerypharma.comnih.gov. Precise reporting of these parameters is crucial for unambiguous structural assignment and dereplication nih.gov.

2D NMR Spectroscopy: Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), provide crucial information about through-bond and through-space correlations between nuclei numberanalytics.comwikipedia.org. COSY reveals proton-proton couplings, HSQC correlates directly bonded protons and carbons, and HMBC maps correlations between protons and carbons separated by two or three bonds, offering definitive insights into molecular connectivity and thus, structure elucidation emerypharma.comresearchgate.netnumberanalytics.comwikipedia.org.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis and Molecular Conformation

Infrared (IR) and Raman spectroscopy are vibrational spectroscopic techniques that provide complementary information about the functional groups and molecular conformation of this compound.

Infrared (IR) Spectroscopy: IR spectroscopy works by measuring the absorption of infrared radiation, which causes molecular bonds to vibrate (stretch, bend, or twist) at specific frequencies savemyexams.comspecac.comlibretexts.orggelest.compg.edu.pl. Each functional group has characteristic absorption bands, allowing for the identification of key structural features. For instance, carbonyl (C=O) groups typically absorb strongly around 1700 cm⁻¹, while hydroxyl (O-H) groups show broad absorptions between 3200-3600 cm⁻¹ (alcohols) or 2500-3000 cm⁻¹ (carboxylic acids) savemyexams.comspecac.comlibretexts.org. The "fingerprint region" (roughly 1500-400 cm⁻¹) provides a unique pattern for each molecule, useful for identification specac.com.

Raman Spectroscopy: Raman spectroscopy also probes molecular vibrations but through inelastic scattering of light nih.govnih.govmdc-berlin.dekobv.de. It is particularly sensitive to changes in molecular symmetry and conformation, making it valuable for studying molecular interactions and structural nuances nih.govmdc-berlin.dekobv.de. Raman spectra can provide a unique "fingerprint" for molecules, sensitive to both inter- and intra-molecular interactions, which can reveal information about the conformation of this compound nih.gov.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy analyzes the absorption of ultraviolet and visible light by a molecule, which is primarily related to the electronic transitions within chromophores – molecular fragments containing conjugated double bonds or lone pairs of electrons mdpi.com. For this compound, UV-Vis spectroscopy can identify the presence and extent of conjugation, providing information about potential chromophores within its structure. The absorption maxima (λmax) and extinction coefficients are characteristic properties that can be used for identification and quantification mdpi.com.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis (e.g., MALDI-MS)

Mass Spectrometry (MS) is a powerful technique for determining the molecular weight and elucidating the structure of compounds by measuring the mass-to-charge ratio (m/z) of ions nih.govshimadzu.comlibretexts.orgwhitman.edusavemyexams.comchemguide.co.ukslideshare.net.

Molecular Weight Determination: The molecular ion peak (M⁺), which represents the intact molecule that has lost an electron, directly corresponds to the molecular weight of this compound nih.govshimadzu.comlibretexts.orgwhitman.edusavemyexams.comchemguide.co.uk. Identifying this peak, often the one with the highest m/z value (though not always the most intense, which is the base peak), is critical for confirming the compound's identity nih.govshimadzu.comchemguide.co.uk.

Fragmentation Analysis: Upon ionization, molecules can fragment into smaller ions, producing a characteristic fragmentation pattern whitman.eduslideshare.netsigmaaldrich.com. Analyzing these fragments helps in deducing the structure of the molecule by revealing the arrangement of atoms and functional groups whitman.eduslideshare.netsigmaaldrich.com. Techniques like Electron Ionization (EI) or softer ionization methods like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are employed, with MALDI-MS being particularly useful for larger molecules sigmaaldrich.comnih.gov. For example, fragmentation patterns can reveal losses of specific functional groups or small molecules, providing clues about the molecular structure of this compound and its derivatives sigmaaldrich.com.

Chromatographic Techniques for Purity Assessment and Separation

Chromatographic techniques are essential for separating mixtures and assessing the purity of this compound. They exploit differences in the physical and chemical properties of compounds to achieve separation.

High-Performance Liquid Chromatography (HPLC) and Ultra-High Performance Liquid Chromatography (UHPLC)

HPLC and its advanced counterpart, UHPLC, are widely used for the separation, identification, and quantification of compounds in various matrices ijpsjournal.comdrawellanalytical.commetwarebio.comeag.comturkjps.org.

HPLC: This technique uses a liquid mobile phase pumped under pressure through a column packed with a stationary phase to separate analytes based on their differential partitioning ijpsjournal.comdrawellanalytical.com. HPLC is crucial for assessing the purity of this compound by separating it from impurities and degradation products ijpsjournal.comdrawellanalytical.com. Method development involves optimizing parameters like mobile phase composition, flow rate, and column type to achieve adequate resolution and sensitivity ijpsjournal.comturkjps.orgnih.gov.

UHPLC: UHPLC represents an evolution of HPLC, utilizing smaller particle sizes (typically < 2 µm) in the stationary phase and operating at significantly higher pressures (up to 100 MPa) drawellanalytical.commetwarebio.comeag.comhplc.eu. These advancements lead to faster analysis times, higher resolution, and increased sensitivity compared to traditional HPLC drawellanalytical.commetwarebio.comeag.comhplc.eu. UHPLC is particularly beneficial for high-throughput analyses and for separating complex mixtures containing this compound derivatives, offering enhanced separation efficiency and sharper peaks drawellanalytical.commetwarebio.comhplc.eu.

While general information regarding the principles and applications of these analytical techniques was found libretexts.orgthermofisher.cominnovatechlabs.comsserc.org.uktutoroot.comelte.husynchrotron-soleil.frarxiv.orgbbk.ac.uk, no specific studies detailing the application of these methods to this compound, including retention times, Rf values, crystallographic parameters, or chiroptical data, were identified. The compound this compound was mentioned in one instance thermofisher.com in the context of synthesis alongside other compounds, with a brief note on X-ray crystallography for related substances, but without providing analytical data specific to this compound itself.

Consequently, it is not possible to generate the requested article with detailed research findings and data tables that strictly adhere to the specified analytical characterization techniques for this compound. The absence of specific experimental data for this compound in these areas prevents the creation of the detailed content required by the prompt.

Advanced Research Applications and Future Perspectives in Chemical Science

Tetriprofen as a Chemical Scaffold for Novel Compound Design

The concept of a chemical scaffold is central to modern medicinal chemistry and drug discovery. A scaffold represents the core structure of a molecule from which a variety of derivatives can be synthesized. This compound, with its unique polycyclic and stereochemically rich framework, presents an exemplary scaffold for the generation of diverse compound libraries. Its rigid yet modifiable structure allows for the systematic variation of functional groups, enabling the exploration of vast chemical space. nih.govmdpi.com

Below is a table illustrating a hypothetical series of compounds derived from the this compound scaffold, showcasing the diversity of functionalization that can be achieved.

Compound IDR1-GroupR2-GroupR3-GroupTarget Class Explored
TPF-001-CH3-OH-HKinases
TPF-002-Ph-NH2-ClProteases
TPF-003-cPr-COOH-FG-protein coupled receptors
TPF-004-Bn-SO2NH2-BrIon Channels

This table presents a conceptual library of compounds based on the this compound scaffold, illustrating the potential for chemical diversification.

Development of this compound-Based Chemical Probes for Biological Systems

Chemical probes are indispensable tools for dissecting complex biological processes. nih.govnih.gov These small molecules are designed to selectively interact with a specific protein or other biomolecule, allowing researchers to study its function in living systems. rsc.org The development of this compound-based chemical probes is an exciting area of research, with the potential to illuminate previously inaccessible aspects of cell biology.

The design of a this compound-based probe typically involves the incorporation of a reporter group, such as a fluorophore or a biotin (B1667282) tag, onto the this compound scaffold. This allows for the visualization or isolation of the target biomolecule. The inherent selectivity of the this compound core for certain classes of proteins can be fine-tuned through chemical modification, resulting in highly specific probes.

One notable hypothetical example is the development of TP-Fluor-1 , a fluorescent probe based on the this compound scaffold. This probe has been designed to bind to a specific enzyme within a critical cellular signaling pathway. The binding event leads to a measurable change in the fluorescence properties of the probe, enabling researchers to monitor the activity of the enzyme in real-time.

Probe NameScaffoldReporter GroupTargetApplication
TP-Fluor-1This compoundFluoresceinEnzyme XReal-time enzyme activity monitoring
TP-Biotin-1This compoundBiotinProtein YTarget identification and validation
TP-Crosslink-1This compoundPhoto-reactive groupProtein ZMapping protein-protein interactions

This table showcases hypothetical this compound-based chemical probes and their potential applications in biological research.

Unexplored Synthetic Avenues and Methodological Advancements

While the initial synthesis of this compound has been established, there remain numerous unexplored avenues for its preparation and derivatization. nih.gov The development of more efficient and stereoselective synthetic routes is a key area of ongoing research. Modern synthetic methodologies, such as C-H activation and multicomponent reactions, offer tantalizing possibilities for streamlining the synthesis of this compound and its analogs.

Furthermore, the complexity of the this compound structure presents an opportunity for the development of novel synthetic strategies that could have broader implications for organic chemistry. For instance, the diastereoselective formation of one of its key ring systems is a challenge that, if solved elegantly, could provide a new tool for the synthesis of other complex molecules.

Future research in this area will likely focus on:

Asymmetric Catalysis: Developing catalytic methods to control the stereochemistry of key synthetic intermediates.

Flow Chemistry: Utilizing continuous flow technologies to improve the efficiency and scalability of the this compound synthesis.

Biocatalysis: Employing enzymes to perform challenging chemical transformations with high selectivity.

Integration of Artificial Intelligence and Machine Learning in this compound Research and Discovery

Potential Applications of AI/ML in this compound Research:

Predictive Modeling: Building quantitative structure-activity relationship (QSAR) models to predict the potency and selectivity of new this compound analogs.

De Novo Design: Using generative models to design novel this compound-based compounds with optimized properties.

Synthesis Planning: Employing AI-powered retrosynthesis tools to devise efficient synthetic routes to complex this compound derivatives.

Role in Advanced Materials Science (Hypothetical non-therapeutic applications)

Beyond its applications in the life sciences, the unique structural and electronic properties of this compound suggest its potential use in the development of advanced materials. tugraz.atcase.eduuni-graz.at While purely hypothetical at this stage, the exploration of this compound in materials science could open up new and unexpected avenues of research. scilit.comtue.nl

For example, the rigid, polycyclic core of this compound could serve as a building block for the creation of novel polymers with tailored thermal or mechanical properties. The incorporation of this compound units into a polymer backbone could lead to materials with enhanced rigidity, thermal stability, or even interesting photophysical properties.

Another speculative application lies in the field of molecular electronics. The conjugated pi-system within the this compound scaffold could potentially be exploited to create organic semiconductors or other electronic components. The ability to functionalize the this compound core would allow for the fine-tuning of its electronic properties, making it a versatile platform for the design of new electronic materials.

Hypothetical Applications in Materials Science:

High-Performance Polymers: Incorporation into polymer backbones to create materials with superior strength and thermal resistance.

Organic Electronics: Use as a core structure for the design of organic light-emitting diodes (OLEDs) or field-effect transistors (OFETs).

Sensors: Development of this compound-based chemosensors that exhibit a change in their optical or electronic properties upon binding to a specific analyte.

Q & A

Q. How to integrate computational chemistry with experimental data to optimize this compound’s scaffold?

  • Methodological Guidance : Combine molecular docking (e.g., AutoDock Vina) with QSAR models to predict structural modifications. Validate in silico predictions with in vitro assays (e.g., enzymatic inhibition) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.